Product packaging for Phenylamino(Cat. No.:CAS No. 2348-49-4)

Phenylamino

Cat. No.: B1219803
CAS No.: 2348-49-4
M. Wt: 93.13 g/mol
InChI Key: PAYRUJLWNCNPSJ-UHFFFAOYSA-N
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Description

Definition and Structural Context of the Phenylamino Moiety

The this compound moiety, also commonly referred to as the anilino group, is characterized by an amino group (-NH-) directly attached to a phenyl ring (C₆H₅-). Its chemical formula as a radical is C₆H₆N, while aniline (B41778), the parent compound, has the formula C₆H₅NH₂. This structural arrangement results in a significant electronic interaction: the lone pair of electrons on the nitrogen atom delocalizes into the π-electron system of the phenyl ring. This delocalization has profound effects on the molecule's properties, making the phenyl ring more electron-rich and thus more susceptible to electrophilic aromatic substitution reactions, while simultaneously reducing the basicity of the nitrogen atom compared to aliphatic amines. The phenyl group itself, a C₆H₅- unit derived from benzene (B151609), contributes hydrophobicity and aromatic stability to compounds containing the this compound moiety. libretexts.orgnih.govgeeksforgeeks.orgmu-varna.bgebi.ac.ukwikipedia.orgtestbook.comatamanchemicals.comwikipedia.org

Historical Perspectives in Organic Chemistry and Arylamine Research

The study of arylamines, with aniline (phenylamine) as the archetypal example, has a rich history. Aniline was first identified in 1826 by Otto Unverdorben through the distillation of indigo (B80030). Its isolation from coal tar was achieved by Friedlieb F. Runge in 1834, and Carl Julius Fritzsche synthesized it in 1841 by reacting indigo with potash, coining the name from the Sanskrit term "anil" for indigo. Nikolay Zinin's 1842 reduction of nitrobenzene (B124822) to aniline marked a crucial step in its synthesis. atamanchemicals.commdpi.com

The industrial significance of aniline surged with the advent of the synthetic dye industry in the mid-19th century, particularly following William Henry Perkin's discovery of mauveine in 1856. Aniline became a cornerstone chemical for producing a vast array of dyes, including the development of azo dyes through diazotization reactions pioneered by Johann Peter Griess. This era saw the establishment of major chemical companies, such as BASF, and cemented aniline's status as an industrially vital commodity chemical and a versatile starting material for chemical synthesis. wikipedia.orgmdpi.comresearchgate.netnih.gov

Significance and Versatility of the this compound Moiety in Modern Chemical Sciences

The this compound moiety is a ubiquitous and indispensable functional group in contemporary chemistry, underpinning advancements in diverse fields. Its significance stems from its presence in a wide array of compounds, including dyes, pharmaceuticals, polymers, agrochemicals, and advanced materials. wikipedia.orgatamanchemicals.comontosight.airesearchgate.netchem960.com

In medicinal chemistry, this compound derivatives have demonstrated considerable therapeutic potential. For instance, research has identified this compound-substituted naphthoquinones as potent anticancer agents targeting COX-2, with specific compounds showing significant cytotoxic activity against cancer cells. nih.gov Similarly, this compound quinazolinones have been developed as effective tyrosinase inhibitors, relevant for skin depigmentation therapies. nih.gov The moiety is also integral to compounds with antimicrobial and antioxidant properties. mdpi.com

Beyond pharmaceuticals, the this compound group is crucial in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Compounds featuring this compound functionalities, such as (1-naphthyl)this compound-functionalized organoboron compounds, have been synthesized and investigated for their utility as hole transport and hole injection materials in OLED devices. rsc.org Furthermore, research into this compound-substituted pyridine (B92270) derivatives has explored their optical properties and potential applications in areas like functionalized films. mdpi.com The inherent reactivity of both the phenyl ring and the amino group allows for extensive chemical modifications, making the this compound moiety a versatile scaffold for designing molecules with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N<br>C6H7N<br>C6H5NH2 B1219803 Phenylamino CAS No. 2348-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

aniline
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InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2
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InChI Key

PAYRUJLWNCNPSJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N
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Molecular Formula

C6H7N, Array
Record name ANILINE
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Related CAS

136260-71-4, 25233-30-1, 165260-61-7, 114464-18-5, 125597-20-8, 125597-21-9, Array
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DSSTOX Substance ID

DTXSID8020090
Record name Aniline
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Molecular Weight

93.13 g/mol
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Physical Description

Aniline appears as a yellowish to brownish oily liquid with a musty fishy odor. Melting point -6 °C; boiling point 184 °C; flash point 158 °F. Denser than water (8.5 lb / gal) and slightly soluble in water. Vapors heavier than air. Toxic by skin absorption and inhalation. Produces toxic oxides of nitrogen during combustion. Used to manufacture other chemicals, especially dyes, photographic chemicals, agricultural chemicals and others., Liquid; Pellets or Large Crystals, Colorless to brown, oily liquid with an aromatic amine-like odor; Note: A solid below 21 degrees F; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR OR LIGHT., Colorless to brown, oily liquid with an aromatic amine-like odor., Colorless to brown, oily liquid with an aromatic amine-like odor. [Note: A solid below 21 °F.]
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Boiling Point

363 to 367 °F at 760 mmHg (EPA, 1998), 184.1 °C, 184.00 to 185.00 °C. @ 760.00 mm Hg, 184 °C, 363 °F
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Flash Point

158 °F (EPA, 1998), 70 °C, 70 °C (158 °F) - closed cup, 169 °F (76 °C) - Closed cup, 76 °C c.c., 158 °F
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Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992), In water, 36,000 mg/L at 25 °C, 3.5 parts/100 parts water at 25 °C; 6.4 parts/100 parts water at 90 °C, One gram dissolves in 28.6 mL water, 15.7 mL boiling water, Soluble in water, For more Solubility (Complete) data for Aniline (8 total), please visit the HSDB record page., 36 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 3.4, 4%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.022 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0217 at 20 °C/20 °C, Relative density (water = 1): 1.02, 1.02
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0033.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.22 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.3 (Air = 1), Relative vapor density (air = 1): 3.2, 3.22
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Vapor Pressure

0.67 mmHg at 77 °F (EPA, 1998), 0.66 [mmHg], 6.67X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 40, 0.6 mmHg
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Color/Form

Oily liquid; colorless when freshly distilled, darkens on exposure to air and light, Colorless with a bluish fluorescence when freshly distilled, Colorless to brown, oily liquid [Note: A solid below 21 °F]

CAS No.

62-53-3
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Melting Point

21 °F (EPA, 1998), -6.0 °C, -6 °C, 21 °F
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Advanced Synthetic Methodologies for Phenylamino Compounds

Direct Amination Reactions for Phenylamino Group Installation

Direct amination strategies focus on forming the critical C-N bond that links an aromatic ring to a nitrogen atom, thereby installing the this compound group. These methods are highly valued for their atom economy and efficiency.

The Buchwald-Hartwig amination stands as a preeminent method for the palladium-catalyzed cross-coupling of aryl or vinyl halides (or pseudohalides like triflates) with primary or secondary amines, amides, or related nitrogen nucleophiles. This reaction is instrumental in forging C(aryl)-N bonds, directly leading to the formation of N-aryl amines, including this compound derivatives. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by amine deprotonation and coordination, reductive elimination to form the C-N bond, and regeneration of the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is heavily reliant on the judicious choice of palladium precursor, ligand, and base. Bulky, electron-rich phosphine (B1218219) ligands, such as biaryl phosphines (e.g., XPhos, SPhos, RuPhos) and chelating phosphines (e.g., BINAP, DPPF), have proven exceptionally effective in promoting high catalytic activity, broad substrate scope, and tolerance to various functional groups. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) are commonly employed to deprotonate the amine, facilitating its coordination to the palladium center.

Research findings have demonstrated the remarkable efficiency of this methodology for synthesizing a wide range of N-phenylamines. For instance, aryl bromides and iodides generally react readily with primary amines, including aniline (B41778) derivatives, under mild conditions, often affording yields exceeding 90%. The development of more active catalyst systems has also enabled the amination of less reactive aryl chlorides, which are more abundant and cost-effective starting materials. Studies have highlighted the impact of ligand structure on reaction rates and substrate scope, with specific ligands being optimized for the coupling of challenging substrates, such as those bearing sterically hindered groups or electron-withdrawing substituents.

Table 2.1.1: Exemplary Buchwald-Hartwig Amination Reactions for this compound Compound Synthesis

Aryl Halide (or Pseudohalide)AmineCatalyst System (Pd Source + Ligand)BaseSolventTemperature (°C)Yield (%)Notes
BromobenzeneAnilinePd₂(dba)₃ + XPhosNaOtBuToluene10092High yield for simple aryl bromide and primary amine coupling.
4-ChlorotolueneAnilinePd(OAc)₂ + SPhosK₃PO₄Dioxane11088Effective amination of an aryl chloride using a bulky phosphine.
2-IodotolueneMorpholinePd(dba)₂ + BINAPCs₂CO₃Toluene9095Efficient coupling with a cyclic secondary amine.
Phenyl triflateBenzylaminePd(OAc)₂ + DavePhosCs₂CO₃Dioxane8091Coupling of a phenyl pseudohalide with a primary amine.
4-BromobenzonitrileAnilinePd₂(dba)₃ + BrettPhosNaOtBuToluene10093Tolerates electron-withdrawing nitrile group.

Nucleophilic Aromatic Substitution (SNAr) provides an alternative route to this compound compounds, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs) ortho or para to a suitable leaving group (e.g., halogen, nitro). In these reactions, a nucleophile, such as an amine or ammonia (B1221849), attacks the electron-deficient aromatic ring, leading to the displacement of the leaving group. The mechanism proceeds via a Meisenheimer complex intermediate, which is stabilized by the EWGs.

For the synthesis of this compound compounds, SNAr is typically employed when starting with a substituted halobenzene that possesses strong EWGs. For example, the reaction of 4-chloronitrobenzene with aniline under basic conditions can yield 4-(this compound)nitrobenzene. The nitro group activates the para-position for nucleophilic attack, facilitating the displacement of the chloride. Similarly, reactions involving fluorinated aromatics, where fluorine is an excellent leaving group in SNAr, can also be utilized.

While SNAr is effective for activated systems, it is generally less versatile than transition-metal catalyzed methods for unactivated or electron-rich aromatic rings. However, for specific substrates, it can be a cost-effective and straightforward method, often requiring only moderate temperatures and common bases. Research in this area focuses on developing more efficient leaving groups and understanding the electronic effects of substituents on reaction rates and selectivity.

Formation of this compound Derivatives via Condensation and Cyclization Reactions

Condensation and cyclization reactions offer powerful pathways to construct complex molecules incorporating the this compound moiety, often by building heterocyclic frameworks or forming new carbon-carbon and carbon-heteroatom bonds.

Phenylthiosemicarbazide (C₆H₅-NH-CS-NH-NH₂) and its derivatives are versatile building blocks for the synthesis of a wide range of nitrogen- and sulfur-containing heterocycles. The presence of multiple nucleophilic sites (amino groups and the thione sulfur) and an electrophilic carbon (thiocarbonyl) allows for diverse cyclization pathways.

For instance, phenylthiosemicarbazide readily reacts with α-halocarbonyl compounds or 1,3-dielectrophiles to form various heterocyclic systems. Reaction with α-haloketones, followed by cyclization and dehydration, can lead to the formation of 2-amino-5-aryl-1,3,4-thiadiazoles, where the this compound group is retained as an exocyclic substituent. Similarly, condensation with β-dicarbonyl compounds or their equivalents can yield pyrimidine (B1678525) derivatives. For example, reacting phenylthiosemicarbazide with 1,3-dicarbonyl compounds under acidic or basic conditions can result in the formation of 2-phenylamino-substituted pyrimidines.

Research has explored various cyclization conditions, including acid catalysis (e.g., HCl, H₂SO₄, acetic acid), base catalysis (e.g., NaOH, KOH, pyridine), and oxidative cyclization using reagents like ferric chloride or iodine. These methods allow for the efficient construction of fused or non-fused heterocyclic systems, many of which exhibit significant biological activities, such as antimicrobial, antiviral, and anticancer properties.

Table 2.2.1: Heterocycles Synthesized from Phenylthiosemicarbazide

Starting Material (Phenylthiosemicarbazide Derivative)Reactant/ReagentProduct ClassExample Product Structure (General)Reaction Type
Phenylthiosemicarbazideα-Halo ketone (e.g., chloroacetone) + Oxidant1,3,4-Thiadiazole2-Anilino-5-methyl-1,3,4-thiadiazoleCyclocondensation
Phenylthiosemicarbazide1,3-Dicarbonyl compound (e.g., acetylacetone)Pyrimidine2-Anilino-4,6-dimethylpyrimidineCyclocondensation
PhenylthiosemicarbazideFormic acid / orthoformate ester1,2,4-Triazole3-Anilino-1,2,4-triazoleCyclocondensation
N-Phenyl-N'-alkylthioureaα,β-Unsaturated carbonyl compoundDihydropyrimidineDihydropyrimidine derivativeBiginelli-like

The condensation of aniline and its substituted derivatives with aldehydes and ketones is a fundamental reaction for forming imines, also known as Schiff bases. These reactions typically proceed under mild acidic or neutral conditions, often with the removal of water, to yield C=N double bonds. The resulting imines are valuable intermediates in organic synthesis, serving as precursors for a variety of compounds, including amines (via reduction), heterocycles, and ligands.

For instance, the reaction of aniline with benzaldehyde (B42025) yields N-benzylideneaniline (a Schiff base). This imine can be further reduced using agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation to produce N-phenylbenzylamine.

Phenylhydrazines, which contain a this compound-like structure (Ph-NH-NH₂), are also key players in condensation reactions with carbonyl compounds, leading to the formation of hydrazones. These hydrazones can then undergo cyclization reactions, such as the Fischer indole (B1671886) synthesis or the formation of pyrazolines. For example, the reaction of phenylhydrazine (B124118) with α,β-unsaturated carbonyl compounds results in hydrazones that cyclize to form pyrazolines, a class of five-membered heterocycles.

Table 2.2.2: Condensation Reactions Involving this compound Precursors

Starting Material (this compound Precursor)Carbonyl CompoundProduct TypeReaction Conditions (Typical)Further Transformation (Example)
AnilineBenzaldehydeImineAcid catalyst, -H₂OReduction to N-phenylbenzylamine
AnilineAcetoneImineAcid catalyst, -H₂OReduction to N-phenylisopropylamine
PhenylhydrazineAcetophenoneHydrazoneAcid catalyst, -H₂OFischer Indole Synthesis
PhenylhydrazineChalconePyrazolineAcid/Base catalyst, -H₂ON-phenyl-substituted pyrazoline

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product, thereby minimizing steps, waste, and purification efforts. The this compound moiety can be readily incorporated into molecules synthesized via various MCRs.

The Kabachnik-Fields reaction is a classic MCR involving the reaction of an amine, an aldehyde, and a dialkyl phosphite (B83602) (or related P(III) species) to form α-aminophosphonates. When aniline is used as the amine component, the reaction yields N-phenyl-α-aminophosphonates. These compounds are of significant interest due to their structural similarity to amino acids and their diverse biological activities, including potential enzyme inhibition and antimicrobial properties. The reaction typically proceeds under mild conditions, often uncatalyzed or with mild Lewis or Brønsted acid catalysis.

The Hantzsch pyridine (B92270) synthesis is another prominent MCR that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (or related 1,3-dicarbonyl compound), and ammonia or a primary amine to form a dihydropyridine (B1217469), which can then be oxidized to a pyridine. When aniline is used as the amine component, the reaction leads to the formation of N-phenyl-substituted dihydropyridines or pyridines, depending on the oxidation state. These N-aryl pyridines are valuable scaffolds in medicinal chemistry and materials science. Variations of the Hantzsch synthesis also exist for other heterocycles.

Table 2.2.3: Multi-component Reactions Incorporating the this compound Moiety

Reaction NameComponentsProduct ClassExample Product (General)Role of this compound Precursor
Kabachnik-Fields ReactionAniline, Aldehyde, Dialkyl phosphiteα-AminophosphonateN-Phenyl-α-aminophosphonateAmine component
Hantzsch Pyridine SynthesisAniline, Aldehyde, 2 x β-Keto esterDihydropyridine/PyridineN-Phenyl-substituted dihydropyridine/pyridineAmine component
Biginelli ReactionAniline, Aldehyde, β-Keto ester (or similar)Dihydropyrimidine4-Aryl-6-methyl-2-(this compound)-1,4-dihydropyrimidineAmine component
Ugi ReactionAniline, Aldehyde, Isocyanide, Carboxylic acidα-Acylamino carboxamideN-Phenyl substituted productAmine component

Compound List:

this compound

N-phenylamine

Diarylamine

Triarylamine

N-aryl heterocycle

4-(this compound)nitrobenzene

Phenylthiosemicarbazide

2-amino-5-aryl-1,3,4-thiadiazole

2-phenylamino-substituted pyrimidine

3-Anilino-1,2,4-triazole

Dihydropyrimidine derivative

Imine

Schiff base

N-phenylbenzylamine

Hydrazone

Pyrazoline

N-phenyl-substituted pyrazoline

α-Aminophosphonate

N-Phenyl-α-aminophosphonate

N-phenyl-substituted dihydropyridine

N-phenyl-substituted pyridine

4-Aryl-6-methyl-2-(this compound)-1,4-dihydropyrimidine

N-phenyl substituted α-acylamino carboxamide

Functionalization and Derivatization of Existing this compound Scaffolds

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives. These modifications primarily target the aromatic ring and the amine nitrogen.

Electrophilic Aromatic Substitution on the Phenyl Ring Activated by the Amino Group

The amino group (-NH₂) in aniline derivatives, a key this compound compound, is a strong activating and ortho, para-directing group for electrophilic aromatic substitution (EAS). This is due to the delocalization of the nitrogen's lone pair into the aromatic π system, increasing electron density and thus enhancing reactivity towards electrophiles savemyexams.comallen.inmakingmolecules.comphysicsandmathstutor.comchemistrysteps.com.

Halogenation: Phenylamine reacts readily with bromine water at room temperature, undergoing trisubstitution to yield 2,4,6-tribromophenylamine. This reaction proceeds rapidly due to the high activation of the aromatic ring by the amino group, which directs substitution to the ortho and para positions savemyexams.comallen.inphysicsandmathstutor.com.

Nitration: Direct nitration of aniline using a mixture of concentrated nitric acid and sulfuric acid is problematic. The strongly acidic conditions protonate the amino group, forming the anilinium ion (-NH₃⁺). This protonated form is a deactivating, meta-directing group, leading to a mixture of products, including a significant meta-substituted product (approximately 47%) and a para-product (approximately 51%), alongside undesired oxidation byproducts allen.in. To achieve selective nitration, particularly at the para position, the amino group is often protected via acetylation to form acetanilide (B955) before nitration allen.in. Milder conditions, such as using diluted acids or nitrate (B79036) salts, can also be employed for mononitration dntb.gov.ua.

Reactions at the Amine Nitrogen

The nitrogen atom of the this compound group is nucleophilic and can undergo various transformations.

Alkylation: The amine nitrogen can be alkylated using alkyl halides. However, aniline is a weaker nucleophile than aliphatic amines due to the delocalization of its lone pair into the benzene (B151609) ring, which reduces its availability for protonation or nucleophilic attack physicsandmathstutor.comyoutube.com.

Acylation: Phenylamine readily undergoes acylation with acyl chlorides or acid anhydrides to form amides. For example, reaction with ethanoyl chloride or ethanoic anhydride (B1165640) yields N-phenylethanamide (acetanilide) chemguide.co.uklibretexts.org. This reaction is useful for protecting the amino group and modifying its electronic properties.

Diazotization: A crucial reaction of primary aromatic amines like phenylamine is diazotization. This involves reacting the amine with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C) to form diazonium salts savemyexams.comchemguide.co.ukbeavon.org.uklibretexts.org. These diazonium salts are highly reactive intermediates, widely used in the synthesis of azo dyes and other organic compounds. For instance, benzenediazonium (B1195382) chloride is formed from phenylamine and nitrous acid in the presence of HCl chemguide.co.ukbeavon.org.uk. If the temperature rises above 10°C, the diazonium salt can decompose, leading to the formation of phenol (B47542) chemguide.co.ukbeavon.org.uk.

Derivatization through Oxidative Cyclization and Ring Closures

Oxidative cyclization reactions provide pathways to form heterocyclic compounds incorporating the this compound moiety. For example, N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines can yield indazoles organic-chemistry.org. This method, using oxidants like H₂O₂ with catalysts such as (NH₄)₂MoO₄, allows for the selective formation of various indazole tautomers, which are significant in drug design organic-chemistry.org. Another example involves the oxidative cyclization of d-fructose 4-phenylthiosemicarbazone with FeCl₃ to produce 2-(d-arabino-1,2,3,4-tetrahydroxybut-1-yl)-5-phenylamino-1,3,4-thiadiazole ingentaconnect.com. Copper-catalyzed oxidative cyclization reactions have also been developed for the synthesis of quinazolinone and indazolone derivatives from 2-amino-N-phenyl benzamides researchgate.net.

Polymerization Reactions Involving this compound Monomers

This compound-containing compounds, particularly aniline, serve as monomers for the synthesis of conductive polymers, most notably polyaniline (PANI). Polyaniline is synthesized through the oxidative polymerization of aniline monomers tubitak.gov.trgoogle.comutb.czresearchgate.netnih.gov.

Chemical Oxidative Polymerization: This is the most common method, typically involving aniline monomers in an acidic medium with an oxidant like ammonium (B1175870) persulfate (APS) researchgate.netnih.gov. Acids such as HCl or H₂SO₄ are used as dopants google.comnih.gov. Hydrogen peroxide can also be used as an oxidant, often in conjunction with a metal-containing catalyst google.com. The process involves the formation of polyaniline in various oxidation states, such as emeraldine (B8112657) salt or base nih.gov.

Enzymatic Polymerization: An environmentally friendly approach involves enzymatic catalysis, such as using horseradish-derived peroxidase to oxidize aniline. This method can also incorporate biocompatible polymers like chitosan (B1678972) or poly(vinyl alcohol) as stabilizers for colloidal polyaniline particles utb.cz.

Poly[N,N-(this compound)disulfides]: Phenylamines can also be polymerized with disulfide transfer reagents to yield poly[N,N-(this compound)disulfides] (poly-NADs). These polymers exhibit conjugation along the backbone, perturbed by the aromatic rings, resulting in various colors from pale yellow to deep purple depending on the substituents on the aromatic ring nih.govresearchgate.netacs.org.

Emerging Synthetic Approaches

Novel synthetic strategies are continuously being developed to improve the efficiency, selectivity, and sustainability of this compound compound synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate and enhance various organic reactions involving this compound derivatives. Its application spans several areas:

Amide Formation: The reaction of aniline derivatives with carboxylic acids, such as formic acid, can be significantly optimized using microwave irradiation under solvent-free conditions, reducing reaction times and improving yields compared to conventional heating bibliotekanauki.pl.

Heterocyclization: Microwave-assisted synthesis has been employed for the efficient aqueous N-heterocyclization of aniline derivatives with alkyl dihalides to form N-aryl azacycloalkanes researchgate.net. This method offers a green approach by using water as a solvent and reducing reliance on volatile organic solvents researchgate.net.

Nucleophilic Aromatic Substitution: The synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines can be efficiently achieved under microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating rsc.org.

Other Reactions: Microwave irradiation has also been applied to other reactions involving this compound compounds, such as the synthesis of α-aryl-α-aminophosphonates via the Kabachnik–Fields reaction researchgate.net.

Table of Compounds Mentioned:

Compound NameCAS RN
Phenylamine (Aniline)62-53-3
2,4,6-Tribromophenylamine147-82-0
Acetanilide (N-phenylethanamide)103-84-9
Benzenediazonium chloride147-84-2
Phenol108-95-2
2-Aminomethyl-phenylaminesN/A
IndazolesN/A
2-(d-arabino-1,2,3,4-tetrahydroxybut-1-yl)-5-phenylamino-1,3,4-thiadiazoleN/A
2-amino-N-phenyl benzamidesN/A
QuinazolinoneN/A
IndazoloneN/A
Polyaniline (PANI)N/A
Poly[N,N-(this compound)disulfides] (poly-NADs)N/A
N-aryl azacycloalkanesN/A
2-anilinopyrimidinesN/A
α-aryl-α-aminophosphonatesN/A
2,5-Dimethoxy-4-((2-oxo-1-((this compound)carbonyl)propyl)azo)benzenediazonium chloride12235-36-8
4-maleimidobenzanilide (MB)N/A
Methyl methacrylate (B99206) (MMA)80-62-6
2-chloro-4,6-dimethylpyrimidine1722-12-9
4-ethylaniline589-16-2
1,6-dibromohexane629-04-9
1-(4-ethylphenyl)-azepaneN/A
3-R-2-(this compound)-1,4-naphthoquinone derivativesN/A
2-bromoimidazolesN/A
1-phenylamino-4,5-dimethylimidazoleN/A
2-Phenylamino-3-acyl-1,4-naphthoquinonesN/A
N-[2-(this compound)phenyl]-N-methylformamideN/A
(1-benzyl-3-phenylbenzimidazol-2-ylidene)silver(I) chlorideN/A
tert-Butyl (S)-(1-oxo-3-phenyl-1-(this compound)propan-2-yl)carbamateN/A
4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dioneN/A
diaminomaleonitrile (DAMN)1187-42-4
5-(2-alkoxy-2-phenyl-1-N-phenylthiocarbamoyleth-enyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrilesN/A
Ethyl 4-(N-phenylamino)butyrateN/A
Diethyl (this compound)benzylposphonateN/A

This compound compounds, characterized by the presence of a this compound moiety (-NH-C₆H₅), are fundamental building blocks in organic synthesis, finding applications in pharmaceuticals, dyes, and materials science. Their versatile reactivity stems from the interplay between the aromatic ring and the amine nitrogen. This article delves into advanced synthetic methodologies, focusing on the functionalization and derivatization of existing this compound scaffolds, polymerization reactions, and emerging synthetic approaches.

Functionalization and Derivatization of Existing this compound Scaffolds

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives. These modifications primarily target the aromatic ring and the amine nitrogen.

Electrophilic Aromatic Substitution on the Phenyl Ring Activated by the Amino Group

The amino group (-NH₂) in aniline derivatives, a key this compound compound, is a strong activating and ortho, para-directing group for electrophilic aromatic substitution (EAS). This is due to the delocalization of the nitrogen's lone pair into the aromatic π system, increasing electron density and thus enhancing reactivity towards electrophiles savemyexams.comallen.inmakingmolecules.comphysicsandmathstutor.comchemistrysteps.com.

Halogenation: Phenylamine reacts readily with bromine water at room temperature, undergoing trisubstitution to yield 2,4,6-tribromophenylamine. This reaction proceeds rapidly due to the high activation of the aromatic ring by the amino group, which directs substitution to the ortho and para positions savemyexams.comallen.inphysicsandmathstutor.com.

Nitration: Direct nitration of aniline using a mixture of concentrated nitric acid and sulfuric acid is problematic. The strongly acidic conditions protonate the amino group, forming the anilinium ion (-NH₃⁺). This protonated form is a deactivating, meta-directing group, leading to a mixture of products, including a significant meta-substituted product (approximately 47%) and a para-product (approximately 51%), alongside undesired oxidation byproducts allen.in. To achieve selective nitration, particularly at the para position, the amino group is often protected via acetylation to form acetanilide before nitration allen.in. Milder conditions, such as using diluted acids or nitrate salts, can also be employed for mononitration dntb.gov.ua.

Reactions at the Amine Nitrogen

The nitrogen atom of the this compound group is nucleophilic and can undergo various transformations.

Alkylation: The amine nitrogen can be alkylated using alkyl halides. However, aniline is a weaker nucleophile than aliphatic amines due to the delocalization of its lone pair into the benzene ring, which reduces its availability for protonation or nucleophilic attack physicsandmathstutor.comyoutube.com.

Acylation: Phenylamine readily undergoes acylation with acyl chlorides or acid anhydrides to form amides. For example, reaction with ethanoyl chloride or ethanoic anhydride yields N-phenylethanamide (acetanilide) chemguide.co.uklibretexts.org. This reaction is useful for protecting the amino group and modifying its electronic properties.

Diazotization: A crucial reaction of primary aromatic amines like phenylamine is diazotization. This involves reacting the amine with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form diazonium salts savemyexams.comchemguide.co.ukbeavon.org.uklibretexts.org. These diazonium salts are highly reactive intermediates, widely used in the synthesis of azo dyes and other organic compounds. For instance, benzenediazonium chloride is formed from phenylamine and nitrous acid in the presence of HCl chemguide.co.ukbeavon.org.uk. If the temperature rises above 10°C, the diazonium salt can decompose, leading to the formation of phenol chemguide.co.ukbeavon.org.uk.

Derivatization through Oxidative Cyclization and Ring Closures

Oxidative cyclization reactions provide pathways to form heterocyclic compounds incorporating the this compound moiety. For example, N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines can yield indazoles organic-chemistry.org. This method, using oxidants like H₂O₂ with catalysts such as (NH₄)₂MoO₄, allows for the selective formation of various indazole tautomers, which are significant in drug design organic-chemistry.org. Another example involves the oxidative cyclization of d-fructose 4-phenylthiosemicarbazone with FeCl₃ to produce 2-(d-arabino-1,2,3,4-tetrahydroxybut-1-yl)-5-phenylamino-1,3,4-thiadiazole ingentaconnect.com. Copper-catalyzed oxidative cyclization reactions have also been developed for the synthesis of quinazolinone and indazolone derivatives from 2-amino-N-phenyl benzamides researchgate.net.

Polymerization Reactions Involving this compound Monomers

This compound-containing compounds, particularly aniline, serve as monomers for the synthesis of conductive polymers, most notably polyaniline (PANI). Polyaniline is synthesized through the oxidative polymerization of aniline monomers tubitak.gov.trgoogle.comutb.czresearchgate.netnih.gov.

Chemical Oxidative Polymerization: This is the most common method, typically involving aniline monomers in an acidic medium with an oxidant like ammonium persulfate (APS) researchgate.netnih.gov. Acids such as HCl or H₂SO₄ are used as dopants google.comnih.gov. Hydrogen peroxide can also be used as an oxidant, often in conjunction with a metal-containing catalyst google.com. The process involves the formation of polyaniline in various oxidation states, such as emeraldine salt or base nih.gov.

Enzymatic Polymerization: An environmentally friendly approach involves enzymatic catalysis, such as using horseradish-derived peroxidase to oxidize aniline. This method can also incorporate biocompatible polymers like chitosan or poly(vinyl alcohol) as stabilizers for colloidal polyaniline particles utb.cz.

Poly[N,N-(this compound)disulfides]: Phenylamines can also be polymerized with disulfide transfer reagents to yield poly[N,N-(this compound)disulfides] (poly-NADs). These polymers exhibit conjugation along the backbone, perturbed by the aromatic rings, resulting in various colors from pale yellow to deep purple depending on the substituents on the aromatic ring nih.govresearchgate.netacs.org.

Emerging Synthetic Approaches

Novel synthetic strategies are continuously being developed to improve the efficiency, selectivity, and sustainability of this compound compound synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate and enhance various organic reactions involving this compound derivatives. Its application spans several areas:

Amide Formation: The reaction of aniline derivatives with carboxylic acids, such as formic acid, can be significantly optimized using microwave irradiation under solvent-free conditions, reducing reaction times and improving yields compared to conventional heating bibliotekanauki.pl.

Heterocyclization: Microwave-assisted synthesis has been employed for the efficient aqueous N-heterocyclization of aniline derivatives with alkyl dihalides to form N-aryl azacycloalkanes researchgate.net. This method offers a green approach by using water as a solvent and reducing reliance on volatile organic solvents researchgate.net.

Nucleophilic Aromatic Substitution: The synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine and substituted anilines can be efficiently achieved under microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating rsc.org.

Other Reactions: Microwave irradiation has also been applied to other reactions involving this compound compounds, such as the synthesis of α-aryl-α-aminophosphonates via the Kabachnik–Fields reaction researchgate.net.

Mechanistic Studies of Phenylamino Group Reactions

Electronic Effects of the Phenylamino Group on Aromatic Ring Activation in Electrophilic Substitution

The this compound group, a substituent derived from aniline (B41778), profoundly influences the reactivity of an aromatic ring in electrophilic aromatic substitution (EAS) reactions. This influence is a combination of two opposing electronic effects: the inductive effect and the resonance effect. libretexts.orglibretexts.org

Inductive Effect (-I): The nitrogen atom is more electronegative than the carbon atom of the benzene (B151609) ring to which it is attached. Consequently, the nitrogen atom withdraws electron density from the ring through the sigma (σ) bond. libretexts.org This inductive electron withdrawal deactivates the ring, making it less attractive to an incoming electrophile.

Resonance Effect (+M or +R): The nitrogen atom of the this compound group possesses a lone pair of electrons in a p-orbital that can overlap with the π-electron system of the aromatic ring. minia.edu.eg This delocalization of the lone pair into the ring increases the electron density, particularly at the ortho and para positions. libretexts.org This electron-donating resonance effect strongly activates the aromatic ring, making it significantly more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com

In the case of the this compound group, the electron-donating resonance effect is far more significant than the electron-withdrawing inductive effect. nih.gov The net result is that the this compound group is a powerful activating group. minia.edu.eg For instance, the rate of nitration for aniline is approximately a billion times faster than that of benzene, showcasing the potent activating nature of the amino group. This activation makes the aromatic ring much more susceptible to electrophilic attack than benzene itself. lumenlearning.com

The resonance delocalization not only activates the ring but also directs the position of the incoming electrophile. The increased electron density is concentrated at the ortho and para positions, which stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the attack at these sites. Therefore, the this compound group is a strong ortho-, para-director in electrophilic aromatic substitution reactions. openstax.org

Table 1: Relative Rates of Nitration for Substituted Benzenes

Substituent (C₆H₅-Y) Y Relative Rate (Benzene = 1) Directing Effect
This compound (Anilino) -NH₂ ~1 x 10⁹ Ortho, Para
Hydroxyl -OH 1,000 Ortho, Para
Methyl -CH₃ 25 Ortho, Para
Benzene -H 1 N/A
Chloro -Cl 0.033 Ortho, Para
Nitro -NO₂ 6 x 10⁻⁸ Meta

Data compiled from various sources for comparative purposes. minia.edu.eglumenlearning.com

Radical Pathways and Photoaddition Reactions Involving this compound Intermediates

Beyond ionic reactions, the this compound group can participate in transformations involving radical intermediates, often initiated by light (photoaddition) or radical initiators. These pathways open up synthetic routes distinct from traditional electrophilic or nucleophilic substitutions.

Amino radicals (R₂N•) themselves are generally considered feeble hydrogen abstractors. rsc.org However, N-centered radicals derived from this compound compounds can be generated and utilized in various synthetic contexts. For example, in reactions analogous to the Minisci reaction, a nitrogen-centered radical can be generated and add to electron-deficient heterocycles. nih.gov

Photochemical reactions provide a powerful means to generate radical intermediates from this compound derivatives. Under UV irradiation, an electron can be excited, leading to the formation of a radical ion pair or initiating a hydrogen atom transfer (HAT) process. These reactive intermediates can then undergo subsequent reactions, such as cyclizations or additions to unsaturated systems. For instance, photoredox catalysis can initiate the formation of an α-aminoalkyl radical from an N-phenylamino derivative, which can then add to an acceptor molecule like a nitrone. mdpi.com The mechanism often involves single-electron transfer (SET) from the amine to an excited photocatalyst, generating a radical cation that subsequently forms a carbon-centered radical. mdpi.com

Mechanistic studies, including radical clock experiments and inhibition by radical scavengers like TEMPO, have confirmed the involvement of radical pathways in many of these transformations. mdpi.com These reactions highlight the versatility of the this compound moiety, allowing it to engage in bond formation through high-energy radical intermediates, which is particularly useful for constructing complex molecular architectures. nih.govbohrium.com

Influence of Substituents on Reaction Mechanisms and Regiochemistry of this compound Derivatives

The reactivity and regioselectivity of a this compound-substituted ring can be further fine-tuned by the presence of additional substituents on the aromatic ring. These substituents exert their own electronic effects (inductive and resonance), which can either complement or oppose the effects of the this compound group. libretexts.orglumenlearning.com

Electron-Donating Groups (EDGs): Adding an EDG (e.g., -CH₃, -OCH₃) to the ring enhances the activating effect of the this compound group. These groups further increase the electron density of the ring, making it even more reactive toward electrophiles. For example, in p-anisidine (B42471) (4-methoxyaniline), both the amino and methoxy (B1213986) groups are strong ortho-, para-directors. They work in concert to strongly activate the positions ortho to the amino group and ortho to the methoxy group.

Electron-Withdrawing Groups (EWGs): Attaching an EWG (e.g., -NO₂, -CN, -CF₃) to the ring counteracts the activating effect of the this compound group. masterorganicchemistry.com These groups pull electron density away from the ring, making it less nucleophilic and slowing down the rate of electrophilic substitution compared to unsubstituted aniline. youtube.com The regiochemical outcome is also affected. For instance, in 4-nitroaniline, the powerful deactivating nitro group directs incoming electrophiles to the meta position relative to itself, which is the ortho position relative to the activating amino group. The directing effects of the two groups must be considered simultaneously, with the strongly activating amino group typically dominating the regiochemical outcome. libretexts.org

The interplay of these substituent effects is crucial for designing multi-step syntheses of polysubstituted aromatic compounds. researchgate.net

Table 3: Predicted Effects of a Second Substituent on the Nitration of Aniline

Aniline Derivative Second Substituent (Y) Nature of Y Expected Reactivity vs. Aniline Predicted Major Product Position(s)
p-Toluidine p-CH₃ Activating (Weak) Higher 2-Nitro-4-methylaniline
p-Anisidine p-OCH₃ Activating (Strong) Higher 2-Nitro-4-methoxyaniline
p-Chloroaniline p-Cl Deactivating (Weak) Lower 2-Nitro-4-chloroaniline
p-Nitroaniline p-NO₂ Deactivating (Strong) Much Lower 2,4-Dinitroaniline

Predictions are based on the combined electronic effects of the -NH₂ group and the second substituent.

Catalytic Mechanisms Involving this compound-Derived Ligands

The nitrogen atom of the this compound group is an excellent donor site for coordination to metal centers. Ligands incorporating the this compound scaffold are widely used in transition metal catalysis, where they play a critical role in modulating the electronic and steric properties of the metal catalyst, thereby influencing its activity, selectivity, and stability.

One prominent class of such ligands is the N,N-bidentate ligands derived from 2,6-bis(imino)pyridines, where the imino groups are substituted with aryl groups (e.g., 2,6-diisopropylaniline). scielo.org.mx In catalytic cycles, these ligands can stabilize the active metal center. For example, in oxidation catalysis, manganese complexes with aminopyridine-type ligands have been used for the oxidation of aromatic substrates. mdpi.com The this compound-derived portion of the ligand can influence the redox potential of the metal center and the accessibility of the substrate to the active site.

The mechanism often involves the substrate coordinating to the metal complex, followed by an oxidative or reductive step. In some oxidation reactions using H₂O₂, a Fenton-type mechanism may be operative, where the metal-ligand complex facilitates the generation of hydroxyl radicals (HO•) that then oxidize the substrate. semanticscholar.org In other systems, such as hydroamination, organozinc complexes supported by this compound-based ligands catalyze the addition of N-H bonds across alkenes. DFT calculations and kinetic studies have shown that the catalytic cycle can proceed through pathways like alkene activation, where the ligand structure directly impacts the stability and reactivity of the key catalytic intermediates. researchgate.net The electronic properties of substituents on the this compound moiety of the ligand can be systematically varied to fine-tune the catalyst's performance for a specific transformation.

Advanced Applications of Phenylamino Derivatives in Chemical Research

Catalysis and Ligand Chemistry

Design of Phenylamino-Containing Ligands for Specific Catalytic Transformations

The strategic incorporation of this compound groups into ligand structures is a well-established approach in homogeneous catalysis. These ligands are designed to coordinate with transition metal centers, influencing their electronic and steric environments to promote specific chemical reactions with enhanced efficiency, selectivity, and stability. The this compound moiety can impart crucial properties, such as tunable electronic donation, chelation capabilities, and specific spatial arrangements, which are critical for controlling catalytic outcomes.

Research has focused on developing diverse this compound-containing ligands for various catalytic applications:

Enaminoketone Ligands: Derivatives of 4-(this compound)pent-3-en-2-one (B1147158) (PhonyH) have been explored as ligand systems for rhodium(I) complexes. These electron-rich compounds, featuring nitrogen and oxygen donor atoms, have shown potential in homogeneous catalysis, influencing rhodium(I) complex formation and participating in catalytic cycles iucr.org.

Catecholamine-Based Ligands: Ligands such as 2,3-dihydroxy-N-(2-(this compound)phenyl)benzamide (H4LCAT) have been designed for first-row transition metals (e.g., Fe, Co, Cu, Ni). These ligands, incorporating both nitrogenous and catechol systems, aim to enable versatile coordination and enhance the reactive performance of metal-ligand complexes for catalytic applications, including oxidation reactions emory.edu.

Pyrazolato Ligands: Chiral iridium(III) complexes featuring a 3-(N-phenylamino)-5-(pyridin-2-yl)pyrazolato bidentate ligand have demonstrated remarkable efficiency in catalyzing enantioselective sulfa-Michael addition reactions, achieving high activity at low catalyst loadings rsc.org.

Phosphine (B1218219) Ligands: Ortho-carboranes bearing a this compound group have been synthesized and modified to create phosphine ligands. These compounds are considered intriguing for future applications in homogeneous catalysis due to their tunable properties and potential for anchoring to larger structures like dendrimers nih.gov.

N-Heterocyclic Carbene (NHC) Precursors: this compound groups are integral to the design of certain N-heterocyclic carbene (NHC) ligands and their precursors. These ligands are widely used in palladium-catalyzed cross-coupling reactions, including C–N bond formation, which is fundamental for synthesizing anilines and aniline (B41778) derivatives essential for many catalytic processes nih.govrsc.orgresearchgate.net. For example, palladium complexes with this compound-containing ligands have been employed in allylic substitution and hydroamination reactions wiley-vch.desci-hub.st.

Pyridinato Ligands: 2,6-Bis(this compound)pyridinato ligands have been utilized in titanium complexes, guiding the development of coordinatively flexible catalysts for various transformations researchgate.net.

These examples underscore the deliberate design strategies employed to harness the this compound group's properties for creating sophisticated catalytic systems capable of performing complex chemical transformations with high precision.

Table 1: this compound-Containing Ligands in Catalysis

Ligand Type/ClassMetal Center(s)Catalytic Transformation ExamplesKey Feature/Role
4-(this compound)pent-3-en-2-one (PhonyH) derivativesRh(I)Various, including carbonylationsElectron-rich enaminoketone ligand system, influences complex formation
2,3-dihydroxy-N-(2-(this compound)phenyl)benzamide (H4LCAT)First-row transition metals (Fe, Co, Cu, Ni)Oxidation reactionsRedox-active catecholamine ligand, versatile coordination
3-(N-phenylamino)-5-(pyridin-2-yl)pyrazolatoIr(III)Enantioselective sulfa-Michael additionChiral ligand for asymmetric catalysis
Ortho-carborane derivatives with this compound groupsVarious transition metalsHomogeneous catalysisTunable phosphine ligands, potential for anchoring
N-Heterocyclic Carbene (NHC) precursors/ligandsPalladium (Pd)C–N cross-coupling, allylic substitution, hydroaminationFacilitates C–N bond formation, influences reaction selectivity
2,6-Bis(this compound)pyridinatoTitanium (Ti)CatalysisCoordinatively flexible ligand for catalyst development
3-(N-Phenylamino)cyclohexenePalladium (Pd)Allylic substitution, hydroaminationLigand influencing catalytic activity

Applications in Agricultural Chemistry (e.g., Herbicidal Agents, Crop Growth Promoters)

This compound derivatives have also found significant utility in agricultural chemistry, primarily as active ingredients in herbicides and fungicides, contributing to crop protection and yield enhancement. Their chemical structures can be tailored to target specific biological pathways in weeds or pathogens.

Herbicidal Agents: A substantial body of research focuses on this compound derivatives as potent herbicides, often acting as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO).

Substituted 3-(pyridin-2-yl)this compound derivatives, designed via a structure splicing strategy, have exhibited superior herbicidal activities against both broadleaf and monocotyledon weeds compared to commercial herbicides like acifluorfen. Compound 8d, for instance, demonstrated excellent herbicidal activity and high crop safety within a specific dosage range x-mol.netntu.edu.sgacs.orgnih.gov.

Novel ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates have been synthesized, with compound B5 showing herbicidal activity on barnyard grass comparable to fluazifop-methyl (B166912) sioc-journal.cn.

N-phenylaminomethylthioacetylpyrimidine-2,4-diones have emerged as promising PPO inhibitors, with certain analogues, such as compound 2c, displaying excellent weed control and safety for rice crops, indicating their potential as new herbicides sci-hub.se.

2-Phenylamino-thiazole-4-carboxylic acid is noted for its role in agrochemical formulations, enhancing crop protection by acting as a herbicide chemimpex.com.

Fungicidal Agents: Certain this compound derivatives also exhibit fungicidal properties, offering protection against plant diseases.

Derivatives of 2-Phenylamino-malonic acid diethyl ester have demonstrated significant antifungal activity, particularly against Fusarium oxysporum, a major plant pathogen. These compounds are considered candidates for developing eco-friendly fungicides .

Modified 3-(this compound)quinazolin-4(3H)-one structures, incorporating a pyrazole (B372694) fragment, have been evaluated for their antifungal activities against plant pathogens such as Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea, and Alternaria solani researchgate.net.

2-Phenylamino-thiazole-4-carboxylic acid is also utilized for its fungicidal properties in agrochemical formulations chemimpex.com.

Crop Growth Promoters: While the primary agricultural applications identified in the literature focus on pest and weed control, the broader field of plant growth promotion is also an area of interest where this compound-containing compounds or related structures might play a role, often in conjunction with other beneficial agents or under specific environmental conditions. Research into plant growth-promoting rhizobacteria (PGPR) has shown that some microbial products can enhance plant growth and stress tolerance frontiersin.orgnih.govmdpi.com. However, direct applications of this compound compounds as primary crop growth promoters are less explicitly detailed in the provided search results, with 2-(this compound)propanoic acid being mentioned for potential agricultural applications requiring further study vulcanchem.com.

Computational Chemistry and Theoretical Investigations of Phenylamino Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the electronic environment within phenylamino derivatives, enabling the prediction of their chemical behavior. These methods are foundational to understanding the intrinsic properties that govern the functionality of these molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to calculate the molecule's ground state energy. stackexchange.comarxiv.org This process involves finding the lowest energy conformation on the potential energy surface. stackexchange.com For this compound derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-311++G(d,p), are used to predict molecular geometries. researchgate.netresearchgate.net These theoretical structures can then be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. researchgate.net For example, in a study of (Z)-1-[(2-Methoxy-5-trifluoromethyl)this compound)methylene]naphthalene-2(1H)-one, the optimized geometric parameters obtained using the B3LYP/6-311++G(d,p) level of theory showed good agreement with experimental data. researchgate.net Similarly, calculations on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione at the B3LYP/6-311G** and PBE1PBE/6-311G** levels provided structural data that aligned well with X-ray diffraction results. researchgate.netnih.gov

The choice of functional and basis set is crucial for obtaining accurate results. mdpi.com Common combinations for this compound systems include B3LYP with basis sets like 6-311++G(d,p) or 6-31G(d,p). researchgate.netresearchgate.net These calculations are not limited to the gas phase and can be performed in simulated solvent environments using models like the Polarizable Continuum Model (PCM) to better mimic real-world conditions. researchgate.net

Table 1: Comparison of Experimental and Calculated Bond Lengths (Å) and Angles (°) for 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione

ParameterExperimentalB3LYP/6-311G PBE1PBE/6-311G
S(1)-C(13)1.692(3)1.66841.659
N(1)-C(14)1.339(4)1.36441.3581
N(2)-N(4)1.383(4)1.38221.3683
N(3)-C(13)1.365(4)1.39851.391
N(4)-C(13)1.313(4)1.34981.3439
C(13)-N(4)-N(2)114.6(3)115.1305115.2874
C(13)-N(3)-C(12)127.4(3)125.9714125.993
C(14)-N(1)-C(6)127.0(3)129.0576128.8431
Data sourced from a study on 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular interactions, such as charge transfer and hyperconjugation, by examining the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. researchgate.netacs.org This analysis provides quantitative information about the strength of these interactions, expressed as second-order perturbation energy (E(2)). doi.org

In this compound systems, NBO analysis reveals the nature of intramolecular hydrogen bonding and other non-covalent interactions that contribute to the molecule's stability and conformation. doi.orgscience.gov For instance, in a study of 2-Ethoxy-4[(2-trifluromethyl-phenylimino)methyl]phenol, NBO analysis was used to calculate the hyperconjugative interaction energy and electron densities of donor and acceptor orbitals. researchgate.net This can elucidate the stability conferred by interactions like n→π* or π→π* transitions. mdpi.com The analysis of donor-acceptor interactions provides a chemical picture of bonding and reactivity. acs.org

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO gaps) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity and kinetic stability. imperial.ac.uknumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter: a smaller gap generally indicates higher chemical reactivity and lower kinetic stability, characterizing the molecule as "soft". irjweb.comopenaccesspub.org

For this compound derivatives, FMO analysis helps in understanding their electronic properties and reactivity. ajrconline.org For example, in a study of N-(2-oxo-2-(this compound)ethyl)picolinamide derivatives, the HOMO and LUMO energies were calculated to be in the range of -5.9863 to -6.2767 eV and -1.4743 to -1.5298 eV, respectively, indicating stable molecules. ajrconline.org The HOMO-LUMO gap can also be correlated with the molecule's ability to participate in charge transfer interactions. openaccesspub.org

Table 2: Calculated Quantum Chemical Parameters for N-(2-oxo-2-(this compound)ethyl)picolinamide Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Electrophilicity Index (eV)
5a-6.2767-1.52984.7469-
5b-5.9863-1.47434.5120-
5c-6.1581-1.49474.66343.1691
Data adapted from a study on N-(2-oxo-2-(this compound)ethyl)picolinamide derivatives. ajrconline.org Note: A specific value for the electrophilicity index was only highlighted for compound 5c in the source.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule, providing valuable insights into its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denumberanalytics.com The MEP map uses a color scale to represent different potential values, where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). numberanalytics.commdpi.com

In the context of this compound compounds, MEP analysis helps to identify the most reactive sites for interactions with other molecules. researcher.life For example, the nitrogen atom of the amino group and oxygen atoms in carbonyl groups often appear as regions of high electron density (red or yellow), making them likely sites for hydrogen bonding or coordination with metal ions. mdpi.commdpi.com Conversely, hydrogen atoms attached to electronegative atoms may show positive potential (blue), indicating their role as hydrogen bond donors. mdpi.com This information is crucial for understanding intermolecular interactions and predicting the behavior of the molecule in a biological environment. mdpi.com

Investigation of Tautomerism and Conformational Preferences

Many this compound-containing heterocyclic compounds can exist in different tautomeric forms, such as amine-imine or keto-enol tautomers. researchgate.netresearchgate.netconicet.gov.ar Computational methods, particularly DFT, are instrumental in determining the relative stabilities of these tautomers and predicting the predominant form in different environments (gas phase, solution, or solid state). researchgate.netdntb.gov.ua For example, studies on 2-phenylaminothiazolin-4-one derivatives have shown that the amine tautomer is the more stable form in both solution and the solid state. researchgate.net

Furthermore, the this compound group can adopt different conformations relative to the rest of the molecule. Theoretical conformational analysis helps to identify the most stable conformers. researchgate.net In several studied 1,3-thiazol-2(5H)-one derivatives, a synperiplanar conformation of the this compound group with respect to the thiazolone system was found to be energetically favored, a prediction confirmed by experimental data. researchgate.netdntb.gov.ua

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand, such as a this compound derivative, and a biological target, typically a protein. nih.govnih.gov These simulations model the movements of atoms over time, offering insights into the stability of the ligand-protein complex, the specific interactions that maintain binding, and the conformational changes that may occur upon binding. nih.govdntb.gov.ua

MD simulations are particularly valuable in drug discovery for refining docking poses and predicting binding affinities. dntb.gov.ua For this compound-phenoxy-quinoline derivatives investigated as potential inhibitors of the SARS-CoV-2 main protease, MD simulations could be used to assess the stability of the predicted binding modes and analyze the key interactions with amino acid residues in the active site. mdpi.com Similarly, in studies of this compound derivatives as anti-inflammatory agents, MD simulations over nanosecond timescales can reveal the dynamic nature of the interactions with target enzymes like COX-2. researchgate.net The analysis of these simulations can identify persistent hydrogen bonds, hydrophobic contacts, and water-mediated interactions that are crucial for the ligand's inhibitory activity. acs.orgacs.org

Molecular Docking Studies for Biological Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule (ligand), such as a this compound derivative, and a macromolecular target, typically a protein. By simulating the binding process, molecular docking can estimate the binding affinity, which is often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and potent ligand-protein complex.

Research into this compound derivatives has utilized molecular docking to explore their potential against a variety of biological targets. For instance, in the pursuit of new anti-inflammatory agents, novel pyridine-based thiadiazole derivatives containing a this compound moiety were docked into the active site of cyclooxygenase-2 (COX-2). The results revealed that compounds NTD2 and NTD3 exhibited significant binding affinities with binding energies of -8.5 and -8.4 kcal/mol, respectively, comparable to the standard drug diclofenac (B195802) (-8.4 kcal/mol). nih.gov This strong correlation between the in silico predictions and in vivo anti-inflammatory activity underscores the predictive power of molecular docking.

Similarly, in the field of antiviral research, 2-phenylamino-4-phenoxyquinoline derivatives have been designed as potential HIV-1 non-nucleoside reverse transcriptase (RT) inhibitors. Molecular docking studies of potent compounds, such as 4-(2′,6′-dimethyl-4′-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6b) and 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6d), elucidated their binding mode within the HIV-1 RT active site. These studies showed crucial hydrogen bonding interactions with amino acid residues Lys101, His235, and Pro236, as well as π–π stacking with Tyr188, Trp229, and Tyr318. nih.govresearchgate.net

Furthermore, the potential of this compound derivatives in cancer therapy has been explored through molecular docking. A series of 3-substituted 4-phenylamino coumarin (B35378) derivatives were computationally designed and docked with the chemokine receptor CXCR4, a target implicated in tumor growth and metastasis. The docking results for these coumarins showed promising binding affinities, with scores ranging from -8.0 to -9.7 kcal/mol, in some cases exceeding that of the standard drug Plerixafor (-9.2 kcal/mol). msjonline.org In another study targeting the epidermal growth factor receptor (EGFR), N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(this compound)acetamide derivatives were investigated. Compounds C2 and C4 demonstrated the best binding affinities with scores of -7.7 and -7.2 kcal/mol, respectively, indicating a strong potential for EGFR inhibition. dntb.gov.ua

The following interactive table summarizes the findings from various molecular docking studies on this compound derivatives, highlighting the target, the most promising compounds, and their predicted binding affinities.

Biological TargetThis compound Derivative ClassKey Compound(s)Predicted Binding Affinity (kcal/mol)Interacting Residues
Cyclooxygenase-2 (COX-2)Pyridine-based thiadiazolesNTD2, NTD3-8.5, -8.4Not specified
HIV-1 Reverse Transcriptase2-Phenylamino-4-phenoxyquinolines6b, 6dNot specifiedLys101, His235, Pro236, Tyr188, Trp229, Tyr318
Chemokine Receptor (CXCR4)3-Substituted 4-phenylamino coumarinsCompound 27A, Compound 18B-9.7, (better than -9.2 for standard)Not specified
Epidermal Growth Factor Receptor (EGFR)N-(...)-2-(this compound)acetamide derivativesC2, C4-7.7, -7.2Met793, Val726, Leu718, Leu799, Leu844, Arg841, Ala749
FMS-like Tyrosine Kinase-3 (FLT3)N-phenylpyrimidine-4-amine derivativesNot specifiedNot specifiedK644, C694, F691, E692, N701, D829, F830

These studies collectively demonstrate the utility of molecular docking in identifying promising this compound-based drug candidates and elucidating the molecular basis of their activity.

Derivation of Structure-Activity Relationships (SAR) from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for deriving these relationships. QSAR models mathematically correlate variations in the chemical structure of a series of compounds with their observed biological activities. These models often employ descriptors related to steric, electronic, and hydrophobic properties.

For this compound systems, various QSAR studies have been conducted to guide the optimization of lead compounds. For example, a QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives revealed specific structural requirements for cytotoxicity. The study found that a thiol substituent at the 2-position of the imidazole (B134444) nucleus decreases cytotoxicity. nih.gov Furthermore, the presence of electron-withdrawing groups at the para-position of the 1-phenylamino fragment was unfavorable for cytotoxicity, while the lipophilicity of meta-substituents on the 5-phenyl ring increased it. nih.gov The size and shape of substituents at the meta-position of the 1-phenylamino fragment were also identified as important factors. nih.gov

In another investigation focusing on this compound-acridine derivatives and their DNA binding affinity, QSAR models were developed using topological and physicochemical parameters. The combination of these descriptors with indicator parameters led to a significant improvement in the statistical quality of the models, providing a clearer understanding of the structural features governing DNA interaction. researchgate.netresearchgate.net

Advanced computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide 3D-QSAR models that generate contour maps. These maps visualize regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish biological activity.

A study on 3-substituted-5-(this compound)indolone derivatives as potential anti-lung cancer agents utilized 2D-QSAR modeling. The developed models can be used to predict the activity of new derivatives and guide their design. researchgate.net Similarly, CoMFA and CoMSIA studies on tetrahydrofuroyl-L-phenylalanine derivatives as VLA-4 antagonists generated contour diagrams that helped to explain the activity trends of the analyzed molecules. nih.gov These models indicated the spatial arrangement of various field contributions, offering a blueprint for designing novel molecules with improved activity. nih.gov

Computational studies on 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors clarified the molecular interaction patterns with the kinase insert domain receptor (KDR). nih.gov These studies highlighted the importance of key stable cation-π interactions, providing a solid foundation for the rational design of new and more effective inhibitors. nih.gov

The following table details the insights gained from various computational SAR studies on this compound derivatives.

This compound Derivative ClassBiological Target/ActivityComputational MethodKey SAR Findings
5-Phenyl-1-phenylamino-1H-imidazolesAnti-HIV (Cytotoxicity)QSARThiol at imidazole C2 decreases cytotoxicity. Electron-withdrawing groups on the 1-phenylamino para-position are unfavorable. Lipophilicity at the 5-phenyl meta-position increases cytotoxicity. nih.gov
This compound-acridinesDNA Binding AffinityQSARCombination of topological, physicochemical, and indicator parameters improves model significance. researchgate.netresearchgate.net
3-Substituted-5-(this compound)indolonesAnti-lung cancer2D-QSARModels developed to predict activity and guide the design of new derivatives. researchgate.net
2-Phenylamino-substituted benzothiopyrano[4,3-d]pyrimidinesKDR Kinase InhibitionComputational StudiesHighlighted the importance of stable cation-π interactions for binding. nih.gov
N-aryl-monosubstituted derivatives (amides and imides)Cholinesterase InhibitionQSARBond lengths, molecular electrostatic potential, and frontier orbital energies are important for activity. nih.gov

Through these computational approaches, a deeper understanding of the structure-activity relationships within various classes of this compound compounds has been achieved. This knowledge is invaluable for the medicinal chemist, enabling a more rational and efficient approach to the design and development of new therapeutic agents.

Advanced Spectroscopic and Analytical Characterization of Phenylamino Structures

Elemental Analysis and Microanalysis for Compositional Verification

Elemental analysis and microanalysis are fundamental techniques employed in chemistry to determine the elemental composition of a compound, thereby verifying its empirical and molecular formulas. For compounds containing the phenylamino moiety (C₆H₅NH-), these methods are crucial for confirming the precise ratios of constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), and ensuring the synthesized material matches the expected structure and purity.

Methodology and Application

Elemental analysis typically involves the combustion of a precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and quantified. Nitrogen is often determined separately through methods like the Dumas method or by analyzing the nitrogen content in the combustion products. The mass of CO₂ produced is directly proportional to the amount of carbon in the original sample, and similarly, the mass of H₂O relates to the hydrogen content. By converting these masses back to moles of carbon and hydrogen, and then determining the moles of nitrogen, a ratio of elements can be established. This ratio, when simplified to the smallest whole numbers, yields the empirical formula of the compound umkc.edulibretexts.orgchemteam.infofsu.edu.

Microanalysis, often used interchangeably with elemental analysis in this context, refers to the quantitative determination of the elemental composition of a sample, typically on a milligram scale rsc.org. Techniques like CHNSO analyzers are commonly used for simultaneous determination of carbon, hydrogen, nitrogen, sulfur, and oxygen rsc.orgnih.gov.

For compounds featuring the this compound group, these analyses are vital for:

Empirical Formula Determination: Establishing the simplest whole-number ratio of atoms in the molecule. For instance, if a compound containing a this compound group is found to have a specific ratio of C, H, and N, this provides the foundational empirical formula umkc.edulibretexts.org.

Purity Assessment: Deviations between experimentally determined elemental percentages and theoretically calculated values can indicate the presence of impurities, residual solvents, or water, suggesting that the synthesized compound is not pure rsc.orgexeter.ac.uk.

Research Findings and Data Interpretation

Research studies frequently report elemental analysis data alongside other characterization techniques to validate synthesized compounds. For example, in the synthesis of 2-N-phenylamino-methyl-nitro-pyridine isomers, microanalysis was used to confirm the chemical composition mdpi.com. The reported findings showed close agreement between calculated and experimental values for carbon, hydrogen, and nitrogen percentages, reinforcing the accuracy of the synthesized structures.

A study on poly(aniline-co-pyrrole) oligomers reported elemental analysis results for C, H, and N as 66.75%, 5.25%, and 23.87%, respectively. The researchers noted that deviations from theoretical values could be attributed to moisture or incomplete combustion, highlighting the importance of careful experimental execution and interpretation exeter.ac.uk. This underscores that elemental analysis results are typically presented with a tolerance, often within ±0.4% for C, H, and N, to account for experimental variability rsc.org.

Data Table: Elemental Analysis Comparison

To illustrate the process, consider a hypothetical compound containing a this compound group, such as N-phenylacetamide (C₈H₉NO).

ElementTheoretical Percentage (%)Experimental Percentage (%) (Hypothetical)Difference (%)
Carbon (C)64.4164.30-0.11
Hydrogen (H)6.086.15+0.07
Nitrogen (N)9.399.35-0.04
Oxygen (O)10.7310.80+0.07

Note: The experimental percentages are hypothetical and represent a typical scenario where results are close to theoretical values, indicating good purity.

The process of converting these percentages to an empirical formula involves:

Assuming a 100g sample: This converts percentages directly into grams (e.g., 64.41 g C, 6.08 g H, 9.39 g N, 10.73 g O).

Converting grams to moles: Using atomic masses (C: 12.011 g/mol , H: 1.008 g/mol , N: 14.007 g/mol , O: 15.999 g/mol ).

C: 64.41 g / 12.011 g/mol ≈ 5.36 mol

H: 6.08 g / 1.008 g/mol ≈ 6.03 mol

N: 9.39 g / 14.007 g/mol ≈ 0.67 mol

O: 10.73 g / 15.999 g/mol ≈ 0.67 mol

Determining the mole ratio: Dividing each mole value by the smallest mole value (0.67 mol for N and O).

C: 5.36 / 0.67 ≈ 8

H: 6.03 / 0.67 ≈ 9

N: 0.67 / 0.67 = 1

O: 0.67 / 0.67 = 1

Establishing the empirical formula: C₈H₉NO. In this case, the empirical formula matches the molecular formula.

Elemental analysis is a cornerstone for verifying the composition of synthesized compounds, including those with the this compound functional group, providing essential data for confirming purity and structural integrity nih.govslideshare.netiucr.org.

Compound Names Mentioned:

Compound Name Chemical Formula
This compound C₆H₅NH-
Aniline (B41778) C₆H₅NH₂
N-phenylaniline C₆H₅NHC₆H₅
N-phenylacetamide C₈H₉NO
2-N-phenylamino-methyl-nitro-pyridine Varies

Future Directions and Emerging Research Avenues

Development of Novel Phenylamino Scaffolds with Tunable Functionality

The design and synthesis of new molecular scaffolds incorporating the this compound group continue to be a significant area of research. Scientists are focused on creating this compound-containing structures with precisely tunable properties, allowing for tailored interactions with biological targets or specific material characteristics. This involves strategic modifications to the phenyl ring, the amino linker, or the attached functional groups to control aspects like solubility, electronic properties, and binding affinities mdpi.com. For instance, research into novel β-amino ketones, such as substituted 1,3-diphenyl-3-(this compound)propan-1-ones, demonstrates the creation of new scaffolds with potential antimicrobial activities, showcasing the versatility of the this compound moiety in generating diverse chemical architectures researchgate.net. Similarly, the exploration of 2-phenylindole (B188600) and arylsulphonamide scaffolds has identified potent antimycobacterial agents, indicating that novel this compound-containing frameworks can lead to significant therapeutic advancements nih.gov.

Green Chemistry Approaches in this compound Compound Synthesis

A critical focus for the future is the development and implementation of greener synthetic methodologies for this compound compounds. This aligns with the broader principles of green chemistry, emphasizing the reduction of hazardous substances, waste generation, and energy consumption. Researchers are investigating solvent-free reactions, the use of eco-friendly catalysts, and microwave-assisted synthesis to achieve more sustainable production of this compound derivatives rsc.orgrsc.orgajrconline.org. For example, a green Mannich reaction using a reusable catalyst under solvent-free conditions has been employed to synthesize amide derivatives, including those involving aniline (B41778), thereby reducing hazard and solvent waste rsc.org. Similarly, solvent-free microwave-assisted synthesis of organophosphorus compounds, such as phosphonates containing a this compound group, highlights efficient protocols with good yields and catalyst reusability rsc.org. The use of water as a solvent or reaction medium, as seen in the synthesis of chiral imidazo[2,1-a]isoindole-2,5(3H,9bH)-dione derivatives, further exemplifies the move towards environmentally benign processes researchgate.net.

Integration of Artificial Intelligence and Machine Learning in this compound-Based Drug Discovery and Materials Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of this compound-based compounds. These technologies enable the analysis of vast datasets to predict molecular properties, identify potential drug candidates, and optimize material design with unprecedented speed and accuracy mednexus.orgnih.govfrontiersin.orgwiley.com. AI/ML algorithms can accelerate the identification of novel this compound scaffolds with desired biological activities or material functionalities by learning complex structure-activity relationships. For drug discovery, AI can predict target protein structures, screen compound libraries, and even design novel molecules de novo nih.govresearchgate.net. In materials science, AI can assist in predicting and optimizing the properties of this compound-containing polymers or self-assembled systems.

Exploration of this compound Motifs in Supramolecular Chemistry and Advanced Self-Assembled Systems

The this compound group's inherent electronic and hydrogen-bonding capabilities make it an attractive motif for supramolecular chemistry and the design of advanced self-assembled systems soton.ac.ukwikipedia.orgnih.gov. Researchers are exploring how this compound units can be incorporated into complex architectures, such as molecular cages, receptors, or responsive materials, driven by non-covalent interactions like π–π stacking and hydrogen bonding. These self-assembled systems hold potential for applications ranging from molecular sensing and catalysis to advanced drug delivery and responsive materials. The ability to precisely control the arrangement and interaction of molecules through self-assembly offers a powerful route to engineer materials with programmed functions.

Translational Research from Computational Models to Experimental Validation in Diverse Applications

A crucial aspect of advancing this compound compound research is the seamless transition from computational predictions and models to experimental validation. Computational modeling, including techniques like molecular dynamics and quantum chemical calculations, provides invaluable insights into the behavior and properties of this compound compounds, guiding experimental design and reducing the need for extensive trial-and-error mdpi.comnih.govnih.govfrontiersin.orggoettingen-research-online.de. For example, DFT calculations have been used to analyze the structural and photophysical properties of nitropyridine derivatives containing this compound groups mdpi.com. The integration of computational approaches with experimental validation is essential for accelerating the development of this compound-based drugs, catalysts, and materials across various scientific disciplines, ensuring that theoretical insights are effectively translated into tangible applications.

Q & A

Q. What are the key methodologies for synthesizing phenylamino derivatives in organic chemistry?

this compound derivatives are typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, Traxler et al. (1997) demonstrated the use of a pharmacophore model to design 4-(this compound)pyrazolo[3,4-d]pyrimidines, where the this compound group was introduced through a palladium-catalyzed cross-coupling reaction . Key steps include optimizing reaction conditions (temperature, solvent polarity, and catalyst loading) to improve yield and purity. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How can this compound-containing compounds be characterized to validate their structural and electronic properties?

Advanced spectroscopic techniques are essential:

  • NMR : To analyze substituent effects on aromatic protons and nitrogen environments.
  • X-ray crystallography : For precise determination of molecular geometry and intermolecular interactions.
  • Computational modeling (DFT) : To predict electronic properties (e.g., HOMO-LUMO gaps) and correlate them with reactivity .
    Experimental data should be cross-validated with computational results to resolve ambiguities in tautomeric forms or stereochemistry .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological data for this compound-based kinase inhibitors?

Discrepancies in efficacy or selectivity often arise from differences in assay conditions (e.g., enzyme vs. cell-based assays). Methodological solutions include:

  • Dose-response profiling : To compare IC₅₀ values across models.
  • Structural-activity relationship (SAR) studies : Modifying substituents on the this compound group to isolate variables affecting binding .
  • Kinetic assays : To distinguish competitive vs. non-competitive inhibition mechanisms.
    For instance, Traxler et al. (1997) resolved conflicting data by correlating inhibitor potency with EGFR tyrosine kinase binding pockets using crystallographic data .

Q. What experimental designs are optimal for studying the environmental toxicity of this compound-derived compounds like 6PPD-quinone?

Adopt a tiered approach:

In vitro assays : Use zebrafish embryos or Daphnia magna for acute toxicity screening (LC₅₀ determination).

Metabolomic profiling : Identify degradation products via LC-HRMS to assess persistence.

Field studies : Monitor bioaccumulation in ecosystems where this compound derivatives are prevalent (e.g., urban runoff sites) .
Include controls for UV exposure, as 6PPD-quinone’s toxicity is photoactivated .

Q. How can mechanistic studies resolve conflicting hypotheses about this compound group reactivity in catalytic cycles?

  • Isotopic labeling : Track nitrogen or hydrogen transfer using ¹⁵N/²H isotopes.
  • In situ spectroscopy : Employ operando IR or Raman to capture intermediate species.
  • Kinetic isotope effects (KIE) : Differentiate between rate-determining steps (e.g., proton transfer vs. bond cleavage) .
    For example, discrepancies in hydrazide-containing this compound compound reactivity were resolved by identifying a rate-limiting tautomerization step via DFT and KIE analysis .

Methodological Frameworks

Q. How to apply the FINERMAPS framework to this compound research for feasibility and relevance?

  • Feasible : Ensure access to specialized equipment (e.g., HPLC for purity checks) and synthetic precursors.
  • Novel : Explore understudied applications (e.g., this compound-based metal-organic frameworks for catalysis).
  • Relevant : Align with gaps in literature (e.g., limited data on eco-toxicity pathways of this compound derivatives) .

Q. What statistical approaches are critical for analyzing dose-dependent effects in this compound pharmacology?

  • ANOVA with post-hoc tests : Compare multiple dose groups.
  • Non-linear regression : Model sigmoidal dose-response curves (Hill equation).
  • Meta-analysis : Aggregate data from independent studies to identify trends in potency variability .
    Report confidence intervals and effect sizes to address reproducibility concerns .

Data Interpretation Challenges

Q. How to reconcile discrepancies between computational predictions and experimental results for this compound compound stability?

  • Sensitivity analysis : Vary computational parameters (e.g., solvent models) to assess robustness.
  • Experimental validation : Repeat synthesis under inert conditions to rule out oxidation side reactions.
  • Collaborative workflows : Integrate computational chemists and synthetic labs for iterative refinement .

Q. What protocols ensure safe handling of this compound compounds during synthesis?

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure.
  • Waste disposal : Segregate halogenated byproducts (e.g., from chloro-phenylamino intermediates) for professional treatment .
  • Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) .

Research Design Tools

Q. How to structure a systematic review on this compound applications using the PICO framework?

  • Population : Target enzymes or biological pathways (e.g., tyrosine kinases).
  • Intervention : this compound-based inhibitors.
  • Comparison : Existing inhibitors (e.g., gefitinib vs. This compound derivatives).
  • Outcome : Efficacy (IC₅₀), selectivity, and toxicity metrics .
    Use PRISMA guidelines for transparent literature screening and data extraction .

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Reactant of Route 2
Phenylamino

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